ethyl 2-((5-((3,5-dimethoxybenzamido)methyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate
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Description
Ethyl 2-((5-((3,5-dimethoxybenzamido)methyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C24H28N4O5S and its molecular weight is 484.57. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Research on various heterocyclic compounds, including triazole derivatives, focuses on their synthesis, structural analysis, and potential applications. For instance, studies on the synthesis and characterization of triazole derivatives explore their potential as building blocks in medicinal chemistry and material science due to their versatile chemical properties (Ahmed et al., 2020).
Potential Biological Activities
- Several studies have investigated the biological activities of compounds containing triazole rings, which are structurally related to the query compound. These activities include antimicrobial, anti-inflammatory, and anticancer properties. For example, compounds designed around the benzothiazole scaffold have been explored for their anticancer activities, indicating the potential therapeutic applications of these heterocyclic compounds (Osmaniye et al., 2018).
Properties
IUPAC Name |
ethyl 2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5S/c1-6-33-22(29)14-34-24-27-26-21(28(24)20-9-15(2)7-8-16(20)3)13-25-23(30)17-10-18(31-4)12-19(11-17)32-5/h7-12H,6,13-14H2,1-5H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBMHWPUQNNVPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=C(C=CC(=C2)C)C)CNC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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